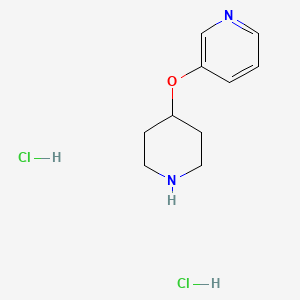

3-(哌啶-4-氧基)-吡啶二盐酸盐

描述

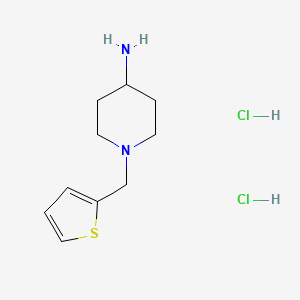

“3-(Piperidin-4-yloxy)-pyridine dihydrochloride” is a chemical compound with the molecular formula C10H14N2O.2ClH . It has a molecular weight of 251.16 . This compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for “3-(Piperidin-4-yloxy)-pyridine dihydrochloride” is 1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Physical And Chemical Properties Analysis

“3-(Piperidin-4-yloxy)-pyridine dihydrochloride” is a solid at room temperature . It has a molecular weight of 251.16 . The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H .

科学研究应用

合成技术和中间体:已开发了一种新的合成方法,用于合成对药物化学具有重要意义的相关化合物3-(吡咯啉-1-基)哌啶。这种方法比现有的复杂、多阶段方法(Smaliy et al., 2011)更实用,可用于生产大量产品。

化学反应和衍生物:使用哌啶作为催化剂,从4-羟基-6-甲基-2-吡啶酮合成了功能化的4H-吡喃[3,2-c]吡啶。这些衍生物在各种化学反应(Mekheimer et al., 1997)中具有潜在应用。

杂环化合物的构建模块:3,4-哌啶炔,一种与3-(哌啶-4-氧基)-吡啶二盐酸盐在结构上相关的中间体,被用作合成环化哌啶的构建模块。这展示了该化合物在生成功能化杂环化合物(McMahon et al., 2015)中的实用性。

脱氧胞苷激酶的抑制:通过经济的过程合成了制备强效脱氧胞苷激酶抑制剂的关键中间体5-氟-2-(哌啶-4-氧基)嘧啶-4-胺。这说明了该化合物在制药开发中的相关性(Zhang et al., 2009)。

哌啶衍生物的合成:从丝氨酸合成了哌啶衍生物,包括类似于3-(哌啶-4-氧基)-吡啶二盐酸盐的化合物,展示了该化合物在产生各种胺类(Acharya & Clive, 2010)中的多功能性。

受体结合测定:合成并评估了与感兴趣化合物结构相关的吡唑并[1,5-a]吡啶,以评估其对多巴胺受体的结合亲和力,突显了该化合物在神经学研究(Guca, 2014)中的潜力。

唑基哌啶的制备:通过用溴代吡啶与唑烃基进行芳基化,然后还原,制备了3-和4-(1H-唑-1-基)哌啶,展示了该化合物在创造多样化化学结构(Shevchuk et al., 2012)中的实用性。

吸附氮氧自由基的动力学:对吸附氮氧自由基的动力学进行了研究,包括4-氧代-2,2,6,6-四甲基-1-哌啶氧自由基,揭示了相关化合物在特定条件下的行为,例如在脱水过程中(Damian et al., 1998)。

作用机制

Target of Action

Similar compounds such as 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been reported to target the epidermal growth factor receptor (egfr) t790m/l858r .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through covalent bonding .

Biochemical Pathways

Based on the reported target of similar compounds, it may affect pathways related to egfr signaling .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and promote apoptosis .

属性

IUPAC Name |

3-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLSUMGJCALZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629383 | |

| Record name | 3-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

310880-81-0 | |

| Record name | 3-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)

![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)

![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)